6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester
Overview
Description
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester is a fluorinated derivative of carbazole, a polycyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 6th position of the carbazole ring, which significantly influences its chemical and biological properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,3,4,9-tetrahydro-1H-carbazole as the starting material.
Carboxylation: The carboxylic acid group is introduced via a Friedel-Crafts acylation reaction using ethyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the carbazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.
Reduction: LiAlH4, H2 with a catalyst.
Substitution: Various electrophiles and nucleophiles, often requiring specific catalysts or solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or alcohols.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It exhibits biological activity, including potential antiviral, anti-inflammatory, and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific receptors or enzymes involved in disease processes. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, influencing the biological pathways it affects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Carbazole: The parent compound without fluorination.
6-Hydroxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester: A hydroxylated derivative.
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester: A methylated derivative.
Uniqueness: The presence of the fluorine atom at the 6th position distinguishes this compound from its non-fluorinated counterparts, leading to different chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-2-19-15(18)9-3-5-13-11(7-9)12-8-10(16)4-6-14(12)17-13/h4,6,8-9,17H,2-3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKWUPKPQLZOSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446169 | |
Record name | 6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
322725-63-3 | |
Record name | 6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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